Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
CAS No.: 161466-39-3
Cat. No.: VC20870879
Molecular Formula: C15H20I3NO2
Molecular Weight: 627.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161466-39-3 |
|---|---|
| Molecular Formula | C15H20I3NO2 |
| Molecular Weight | 627.04 g/mol |
| IUPAC Name | ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate |
| Standard InChI | InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 |
| Standard InChI Key | LZRSTVREZNQBLF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I |
| Canonical SMILES | CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I |
Introduction
Chemical Identity and Structural Properties
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a complex organic molecule that belongs to the class of iodinated aromatic compounds. Its structure consists of a triiodinated phenyl ring with an amino group, connected to a heptanoate chain with an ethyl ester terminus. This unique arrangement contributes to its distinctive chemical and physical properties, making it suitable for specialized applications.
Basic Identification Information
The compound is precisely identified through various chemical identifiers, which facilitate its recognition and classification in chemical databases and literature. These identifiers are crucial for researchers and professionals working with this compound.
| Parameter | Value |
|---|---|
| CAS Number | 161466-39-3 |
| Molecular Formula | C15H20I3NO2 |
| Molecular Weight | 627.04 g/mol |
| IUPAC Name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate |
| European Community (EC) Number | 630-888-0 |
| Standard InChI | InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 |
| Standard InChIKey | LZRSTVREZNQBLF-UHFFFAOYSA-N |
Table 1: Chemical identifiers for Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Structural Features
The most distinctive feature is the triiodophenyl moiety, where three iodine atoms are attached at positions 2, 4, and 6 on the phenyl ring. This high iodine content gives the compound its radiopacity, making it valuable for imaging applications. The amino group at position 3 on the phenyl ring provides a site for potential derivatization and contributes to the compound's reactivity and solubility characteristics. The seven-carbon aliphatic chain (heptanoate) connects the aromatic ring to the ethyl ester group, providing flexibility to the molecule and affecting its physicochemical properties.
Synthesis and Production Methods
The synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate typically involves multiple reaction steps that require precise control of conditions to ensure high purity and yield. While the search results don't provide explicit synthesis pathways for this specific compound, general methods for similar iodinated compounds can be inferred.
Laboratory Synthesis Approaches
Laboratory synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate likely involves a series of reactions beginning with appropriate precursors. The synthesis would typically require control of reaction conditions including temperature, solvent choice, catalyst selection, and reaction time to optimize yield and purity. Purification methods such as recrystallization, column chromatography, or other separation techniques would likely be employed to obtain the final compound with high purity.
Industrial Production Considerations
Industrial production of this compound would necessitate scaling up laboratory procedures while maintaining safety, efficiency, and quality. This would typically involve automated reactors, optimized reaction conditions, and stringent quality control measures. Process optimization would focus on maximizing yield and purity while minimizing waste and environmental impact. Due to the presence of iodine atoms, special handling procedures would be required to manage potential hazards associated with iodinated compounds.
Chemical and Physical Properties
The chemical and physical properties of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate determine its behavior in various environments and applications. These properties are largely influenced by its molecular structure, particularly the presence of three iodine atoms and the amino group on the phenyl ring.
Physical Characteristics
While specific physical data is limited in the search results, the compound is expected to exhibit characteristics typical of similar iodinated aromatic compounds. These would likely include being a crystalline solid at room temperature with a relatively high melting point due to the presence of heavy iodine atoms. The compound would have limited water solubility but better solubility in organic solvents like alcohols, acetone, or chloroform, owing to its predominantly hydrophobic structure with some polar functional groups .
Chemical Reactivity
The chemical reactivity of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is influenced by its functional groups:
-
The amino group (-NH2) can participate in various reactions typical of aromatic amines, including acylation, alkylation, and diazotization.
-
The ethyl ester function is susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid.
-
The iodine atoms attached to the aromatic ring can undergo halogen exchange reactions under specific conditions.
-
The compound may participate in coupling reactions through its amino group or via metalation adjacent to the iodine atoms.
Applications and Uses
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate has several potential applications across different fields, with its most significant utility likely in the medical and pharmaceutical sectors.
Diagnostic Imaging Applications
The most notable application of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is in diagnostic imaging. The presence of three iodine atoms in the compound makes it excellent for enhancing contrast in imaging techniques such as X-ray computed tomography (CT) scans. Iodinated compounds are widely used as contrast agents due to their ability to absorb X-rays effectively, providing better visualization of tissues and organs that would otherwise be difficult to distinguish.
The compound's structure, with its flexible heptanoate chain and amino group, potentially allows for favorable biodistribution and pharmacokinetic properties when used in imaging applications. This could facilitate targeted imaging of specific tissues or organs, enhancing diagnostic capabilities in clinical settings.
Research and Development Applications
Beyond imaging, Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate serves as a valuable research tool in chemical and biological studies. The compound can be utilized in developing new materials and specialized chemical formulations where iodinated compounds bring specific properties or functionalities.
Additionally, derivatives of this compound have been reported in patent literature, suggesting ongoing research into their potential applications. For instance, related compounds like 2-oleoylglycerol-1,3-bis7-(3-amino-2,4,6-triiodophenyl)heptanoate have been mentioned in patents, indicating interest in developing these compounds for specific applications .
Chemical Derivatives and Related Compounds
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate belongs to a family of structurally related compounds, some of which may have similar or complementary properties and applications.
Structural Analogs
Several structural analogs of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate exist, differing in the number and position of substituents or in the nature of the functional groups. Notable examples include:
-
Ethyl 7-(3-amino-2,4,6-diiodophenyl)heptanoate: Contains two instead of three iodine atoms on the phenyl ring
-
Ethyl 7-(3-amino-2,4,6-trifluorophenyl)heptanoate: Contains fluorine atoms instead of iodine
-
Ethyl 7-(3-aminophenyl)heptanoate: Lacks the iodine atoms on the phenyl ring
A related compound mentioned in patent literature is 2-oleoylglycerol-1,3-bis7-(3-amino-2,4,6-triiodophenyl)heptanoate, which incorporates the triiodophenyl moiety into a more complex structure with glycerol and oleic acid components .
Comparative Analysis
The unique feature of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate compared to its analogs is the presence of three iodine atoms, which enhances its properties for diagnostic imaging applications. When compared to compounds with fewer iodine atoms or different halogens, Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate generally exhibits:
-
Higher radiopacity due to the three heavy iodine atoms
-
Different solubility and distribution properties
-
Potentially different biological activity and toxicity profiles
-
Altered chemical reactivity, particularly in reactions involving the aromatic ring
| Hazard Statement | Description | Classification |
|---|---|---|
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Table 2: GHS hazard classifications for Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume